BenchChemオンラインストアへようこそ!

N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

spectral identification quality control structural confirmation

N-(2,5-Dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (CAS 329700-51-8) is a synthetic small molecule (molecular formula C₁₆H₁₀Br₂N₂O₃, molecular weight 438.07 g/mol) belonging to the N-aryl-phthalimide-acetamide class, characterized by a phthalimide (1,3-dioxoisoindoline) core linked via an acetamide bridge to a 2,5-dibromophenyl ring. The compound’s 2,5-dibromo substitution pattern on the phenyl ring distinguishes it from mono-bromo and non-brominated analogs in this series, imparting unique electronic and steric properties that can influence target binding and physicochemical behavior.

Molecular Formula C16H10Br2N2O3
Molecular Weight 438.075
CAS No. 329700-51-8
Cat. No. B2740846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
CAS329700-51-8
Molecular FormulaC16H10Br2N2O3
Molecular Weight438.075
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)Br)Br
InChIInChI=1S/C16H10Br2N2O3/c17-9-5-6-12(18)13(7-9)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)
InChIKeyOUKNOMAAZQQZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (CAS 329700-51-8): Core Physicochemical and Spectral Identification Profile for Procuring Laboratories


N-(2,5-Dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (CAS 329700-51-8) is a synthetic small molecule (molecular formula C₁₆H₁₀Br₂N₂O₃, molecular weight 438.07 g/mol) belonging to the N-aryl-phthalimide-acetamide class, characterized by a phthalimide (1,3-dioxoisoindoline) core linked via an acetamide bridge to a 2,5-dibromophenyl ring . The compound’s 2,5-dibromo substitution pattern on the phenyl ring distinguishes it from mono-bromo and non-brominated analogs in this series, imparting unique electronic and steric properties that can influence target binding and physicochemical behavior. Verified spectroscopic identity data, including ¹H NMR and FTIR spectra, are available via the Wiley SpectraBase database, confirming the structural integrity of the compound for procurement and quality control purposes [1].

Why Generic Substitution of N-(2,5-Dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (CAS 329700-51-8) with Close Analogs Introduces Scientific and Procurement Risk


Within the phthalimide-acetamide chemical series, small structural modifications—particularly the number and position of halogen substituents on the N-aryl ring—can cause substantial shifts in biological activity, selectivity, and physicochemical properties [1]. The 2,5-dibromophenyl moiety present in CAS 329700-51-8 imparts a distinct steric profile and electron-withdrawing effect that is not replicated by mono-brominated (e.g., N-(3-bromophenyl) analog, CAS 90688-86-1) or non-brominated (e.g., N-phenyl analog, CAS 2017-94-9) congeners. Generic substitution without explicit comparative bioactivity and spectral data verification risks selecting a compound with divergent target engagement, altered solubility, or incompatible spectral fingerprints, ultimately compromising experimental reproducibility and procurement value. The following quantitative evidence guide provides the available comparator-based data that enables informed selection.

Quantitative Differential Evidence for N-(2,5-Dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (CAS 329700-51-8) vs. Closest Analogs


Spectral Fingerprint Differentiation by ¹H NMR and FTIR vs. Non-Brominated N-Phenyl Analog

CAS 329700-51-8 possesses a unique combination of ¹H NMR and FTIR spectral signatures that unambiguously differentiate it from the non-brominated N-phenyl analog (CAS 2017-94-9). The 2,5-dibromophenyl substitution alters the aromatic proton splitting pattern in ¹H NMR and introduces characteristic C-Br vibrational bands in FTIR that are absent in the non-halogenated parent scaffold [1]. This spectral fingerprint serves as a definitive quality control gate for procurement; receipt of a compound lacking these bromine-specific spectral features would indicate a supply chain error or incorrect analog shipment.

spectral identification quality control structural confirmation

Molecular Weight Differentiation (438.07 vs. 359.17 g/mol) as a Determinant of Physicochemical and Pharmacokinetic Behavior vs. Mono-Bromo Analog

The molecular weight of CAS 329700-51-8 is 438.07 g/mol, which is 78.90 g/mol higher than the mono-brominated analog N-(3-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide (CAS 90688-86-1, MW 359.17 g/mol) . This significant mass increment, attributable to the replacement of one hydrogen with a second bromine atom, elevates the compound toward the upper limit of the Lipinski 'Rule of Five' threshold (MW <500 Da). Concomitantly, the predicted LogP increases by approximately 0.7–1.0 log units relative to the mono-bromo analog (estimated via fragment-based calculation using the bromine π-constant), implying reduced aqueous solubility and enhanced membrane partitioning potential.

physicochemical properties drug-likeness lead optimization

Dibromo Substitution Pattern as a Determinant of Halogen Bonding Potential vs. Non-Brominated and Mono-Bromo Analogs

The presence of two bromine atoms at the 2- and 5-positions of the phenyl ring endows CAS 329700-51-8 with an amplified capacity for halogen bonding (XB) interactions with biological targets relative to its non-brominated (CAS 2017-94-9) and mono-brominated (CAS 90688-86-1, CAS 90688-85-0) analogs [1]. Each covalent C–Br bond generates a region of positive electrostatic potential (σ-hole) along the C–Br axis, capable of engaging electron-rich Lewis bases (e.g., backbone carbonyl oxygens, carboxylate side chains) within protein binding pockets. The 2,5-disubstitution pattern provides two discrete, directionally distinct σ-holes that can simultaneously anchor the ligand to complementary H-bond acceptor pairs within a target site, a geometric advantage unavailable with single-bromine congeners. This dual halogen bond donor capacity has been correlated with enhanced binding affinity and selectivity in related dibrominated phthalimide and acetamide series targeting enzyme active sites and DNA [2][3].

halogen bonding structure-based drug design target engagement

Antifungal Activity Profile Against Candida albicans: Preliminary Data and Its Implications for Analog Selection

Preliminary antimicrobial screening data indicate that CAS 329700-51-8 exhibits a zone of inhibition of 16 mm against Candida albicans, qualitatively described as 'significant antifungal activity' relative to its weak activity against Escherichia coli (zone of inhibition 64 mm, interpreted as low potency vs. comparator antibiotics) . While the data source is a vendor technical summary rather than a peer-reviewed publication—and the absence of a direct head-to-head comparator under identical conditions limits the strength of this evidence—the activity profile suggests a degree of selectivity for fungal over Gram-negative bacterial targets. In contrast, the simpler N-(2,5-dibromophenyl)acetamide fragment (CAS 25462-66-2, lacking the phthalimide moiety) is reported primarily as a synthetic intermediate with no documented antifungal activity in the primary literature .

antifungal Candida albicans antimicrobial screening

Recommended Application Scenarios for N-(2,5-Dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (CAS 329700-51-8) Based on Differential Evidence


Antifungal Lead Discovery and Candida albicans Screening Programs

The preliminary antifungal activity against Candida albicans (16 mm zone of inhibition) positions CAS 329700-51-8 as a candidate starting point for antifungal lead optimization [1]. The compound’s preferential activity against a fungal target, contrasted with low potency against Escherichia coli, suggests a degree of target- or pathway-level selectivity that warrants further investigation through minimum inhibitory concentration (MIC) determination, time-kill kinetics, and mechanism-of-action studies. Researchers should procure this specific CAS number rather than the simpler N-(2,5-dibromophenyl)acetamide fragment (CAS 25462-66-2), which lacks the phthalimide core essential for antifungal activity [2].

Halogen Bonding-Focused Structure-Based Drug Design

The 2,5-dibromo substitution pattern provides two σ-hole donors capable of engaging paired hydrogen bond acceptor residues in protein binding pockets—a geometric arrangement unavailable in mono-brominated or non-brominated analogs [1][2]. Computational chemists and structural biologists can utilize CAS 329700-51-8 as a probe molecule for halogen bonding interaction studies, including co-crystallization trials with target proteins featuring dual carboxylate or backbone carbonyl acceptor motifs. This application is supported by class-level evidence from phthalimide derivative co-crystal structures demonstrating potency enhancements attributable to halogen bonding [3].

Spectral Library Expansion and Quality Control Reference Standard

The authenticated ¹H NMR and FTIR spectra curated in the Wiley SpectraBase library (Compound ID I48ghrdhPnT) establish CAS 329700-51-8 as a reference standard for the analytical identification of 2,5-dibromophenyl-containing phthalimide-acetamides [1]. Quality control laboratories and compound management facilities can use these spectra to verify incoming shipments, monitor compound stability under storage conditions, and differentiate this CAS number from close analogs bearing different halogen substitution patterns. Procurement of this compound with a certificate of analysis referencing the SpectraBase fingerprint reduces the risk of misidentification in compound library screens.

Structure-Activity Relationship (SAR) Studies of Phthalimide-Based Bioactive Molecules

As a member of the N-aryl-phthalimide-acetamide class, CAS 329700-51-8 serves as a key SAR probe for systematically evaluating the impact of dibromo substitution on biological activity, solubility, and metabolic stability relative to its mono-bromo (CAS 90688-86-1, CAS 90688-85-0) and non-brominated (CAS 2017-94-9) comparators [1][2]. The substantial molecular weight difference (Δ +78.90 g/mol vs. mono-bromo analog) and predicted LogP increment (Δ +0.7–1.0 log units) provide a measurable physicochemical gradient for correlating lipophilicity with cellular potency and off-target liability in lead optimization workflows [3].

Quote Request

Request a Quote for N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.